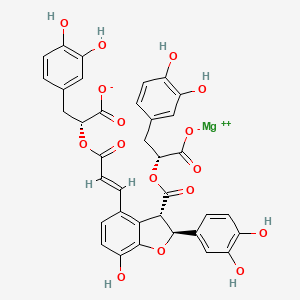

Magnesium lithospermate B

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C36H28MgO16 |

|---|---|

Peso molecular |

740.9 g/mol |

Nombre IUPAC |

magnesium;(2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoate |

InChI |

InChI=1S/C36H30O16.Mg/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17;/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48);/q;+2/p-2/b10-5+;/t27-,28-,31+,32-;/m1./s1 |

Clave InChI |

ANUBYMNVOPVATP-LKYMKJHQSA-L |

SMILES isomérico |

C1=CC(=C(C=C1C[C@H](C(=O)[O-])OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2] |

SMILES canónico |

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2] |

Sinónimos |

lithospermate B magnesium lithospermate B |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Magnesium Lithospermate B: Chemical Structure, Properties, and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium Lithospermate B (MLB), a prominent water-soluble compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen), has garnered significant scientific interest for its diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanisms of action of MLB. We delve into its significant anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects, supported by quantitative data from various preclinical studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound is the magnesium salt of Lithospermic Acid B, a tetramer of caffeic acid. Its complex polyphenolic structure is fundamental to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | magnesium;2-[(E)-3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoate | [2] |

| Synonyms | Magnesium Salvianolate B, Monomethyl lithospermate B | [3] |

| CAS Number | 122021-74-3 | [3] |

| Molecular Formula | C₃₆H₂₈MgO₁₆ | [3] |

| Molecular Weight | 740.9 g/mol | [3] |

| Appearance | Powder | |

| Solubility | DMSO: 100 mg/mL (134.97 mM)H₂O: 19.23 mg/mL (25.95 mM)Soluble in Methanol, Ethanol, Pyridine | |

| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year |

Pharmacological Properties and Mechanism of Action

MLB exhibits a broad spectrum of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities stem from its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-inflammatory Activity

MLB demonstrates significant anti-inflammatory effects by targeting major inflammatory signaling cascades.

-

Inhibition of the NF-κB Pathway: MLB suppresses the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines.[1] It achieves this by inhibiting the degradation of IκBα, which prevents the nuclear translocation of NF-κB subunits p65 and p50.[4] This leads to a downstream reduction in the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[5]

-

Modulation of the JAK2/STAT3 Pathway: MLB has been shown to inhibit the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] By reducing the phosphorylation of both JAK2 and STAT3, MLB curtails the inflammatory response mediated by this pathway, which is crucial in conditions like hepatic ischemia/reperfusion injury.[2][3]

-

PI3K/Akt and Nrf2 Pathway Activation: MLB can activate the PI3K/Akt pathway, which in turn leads to the activation of the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway.[6] Nrf2 is a master regulator of antioxidant responses, and its activation by MLB contributes to the suppression of NF-κB-mediated inflammation.[6]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The Protective Effect of this compound on Hepatic Ischemia/Reperfusion via Inhibiting the Jak2/Stat3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Protective Effect of this compound on Hepatic Ischemia/Reperfusion via Inhibiting the Jak2/Stat3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Magnesium Lithospermate B: A Comprehensive Technical Guide to Its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium lithospermate B (MLB) is a potent, water-soluble antioxidant derived from the traditional Chinese medicine Danshen, the dried root of Salvia miltiorrhiza Bunge.[1][2][3][4][5][6][7][8] This compound has garnered significant interest within the scientific and pharmaceutical communities for its therapeutic potential in a range of applications, including cardiovascular diseases, neuroprotection, and anti-inflammatory treatments.[8][9][10][11] This technical guide provides an in-depth overview of the natural sources of MLB, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways it modulates. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows and signaling pathways are visualized through detailed diagrams.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the root of Salvia miltiorrhiza Bunge, a perennial plant in the mint family, Lamiaceae.[1][2][3][4][5][6] This plant is native to China and Japan, and its root, known as Danshen, is a staple in traditional Chinese medicine. MLB is one of the most abundant hydrophilic components found in Danshen.[3][4] While other species of Salvia and plants from the Lithospermum genus are known to produce related phenolic compounds, Salvia miltiorrhiza remains the principal source for the extraction of MLB for research and pharmaceutical purposes.[12][13][14]

Extraction and Isolation of this compound

The extraction of MLB from Salvia miltiorrhiza typically involves a multi-step process that leverages the compound's hydrophilic nature. Various protocols have been developed to optimize the yield and purity of the final product. Below are detailed experimental protocols and a summary of quantitative data from cited studies.

Experimental Protocols

Protocol 1: Aqueous Two-Phase Extraction Followed by High-Performance Liquid Chromatography

This method, adapted from a study on lithospermic acid B, demonstrates a rapid and effective technique for separation and purification.[15]

-

Preparation of Crude Extract: The dried roots of Salvia miltiorrhiza are pulverized. A crude extract is obtained using a suitable solvent.

-

Aqueous Two-Phase System: An aqueous two-phase system is prepared using n-butyl alcohol and potassium dihydrogen phosphate (KH2PO4). The optimized composition is 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH2PO4.[15]

-

Extraction: The crude extract is added to the aqueous two-phase system. The mixture is agitated to facilitate the partitioning of MLB into the appropriate phase.

-

Separation: The phases are allowed to separate, and the phase containing MLB is collected.

-

Purification: The collected phase is then subjected to preparative high-performance liquid chromatography (HPLC) for final purification. A C18 column is typically used with a mobile phase gradient of methanol and water.

Protocol 2: Hot Water Extraction and Butyl Alcohol Fractionation

This protocol is a more traditional method for extracting hydrophilic compounds from plant materials.[16]

-

Hot Water Extraction: Sliced, dried roots of Salvia miltiorrhiza (1.0 kg) are boiled in water for two hours.

-

Concentration: The resulting aqueous extract is evaporated to dryness under reduced pressure at 70°C.

-

Suspension: The dried extract is suspended in 500 mL of water.

-

pH Adjustment and Solvent Extraction: The pH of the water extract is adjusted to 3.5 with hydrochloric acid (HCl). The acidified extract is then partitioned with saturated n-butyl alcohol (5 x 300 mL).

-

Final Concentration and Purification: The n-butyl alcohol fractions are combined and evaporated to dryness under reduced pressure at 70°C. The resulting powder can be further purified by recrystallization or fractional crystallization to yield amorphous MLB powder.[16]

Protocol 3: Ethanol Extraction with Magnesium Salt Addition for Improved Yield

This method, detailed in a patent application, highlights a technique to significantly increase the yield of high-purity MLB.[12]

-

Ethanol Extraction: 100g of Salvia miltiorrhiza plant material is extracted with a 6-fold volume of 60% ethanol under reflux for 2 hours. This is repeated three times.

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure to remove the ethanol.

-

Magnesium Salt Addition: A key innovation in this protocol is the addition of a magnesium salt, such as magnesium chloride (20 mg, 0.21 mmol), at various stages (during extraction, to the concentrated extract, or during column separation) to enhance the yield of MLB.[12]

-

Column Chromatography: The concentrated extract is subjected to column chromatography on a suitable resin (e.g., polyamide or macroporous resin).

-

Elution and Purification: The column is washed with water, and MLB is eluted with an ethanol-water gradient. The fractions containing high-purity MLB are collected, concentrated, and dried.

Quantitative Data on Extraction

The following tables summarize the quantitative data on the yield and purity of this compound obtained through various extraction methods.

| Extraction Method | Starting Material | Yield of MLB | Purity of MLB | Reference |

| Ethanol Extraction (Comparative Example) | 100 g Salvia miltiorrhiza | 2.67% | 84.23% | [12] |

| Ethanol Extraction with MgCl2 added during extraction | 100 g Salvia miltiorrhiza | 3.33% | 86.36% | [12] |

| Ethanol Extraction with MgCl2 added to concentrated extract | 100 g Salvia miltiorrhiza | 3.42% | 84.21% | [12] |

| Ethanol Extraction with MgCl2 added during column separation | 100 g Salvia miltiorrhiza | 3.37% | 85.31% | [12] |

| Optimized Ethanol Extraction with MgCl2 | 100 g Salvia miltiorrhiza | 2.13% | 98.67% | [12] |

| Hot Water Extraction and Butyl Alcohol Fractionation | 1.0 kg Salvia miltiorrhiza | 10 g (1%) | Not specified | [16] |

| Aqueous Two-Phase Extraction and HPLC (for Lithospermic Acid B) | 0.5 kg crude extract | 9.94 g | 99.3% | [15] |

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cellular protection.

Nrf2/NF-κB Signaling Pathway

MLB is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[2][9][11] This activation is mediated through Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K)/Akt signaling.[2][9] Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes. A crucial consequence of Nrf2 activation by MLB is the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[2][4][10] MLB inhibits the degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory cytokines.[2][4]

sGC/cGMP/PKG Signaling Pathway

MLB has been shown to play a role in vasodilation through the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.[3][5] By activating this pathway, MLB can induce smooth muscle relaxation, which is beneficial in conditions like vasospasm.

Extraction Workflow Diagram

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from Salvia miltiorrhiza.

References

- 1. magnesium-lithospermate-b-protects-the-endothelium-from-inflammation-induced-dysfunction-through-activation-of-nrf2-pathway - Ask this paper | Bohrium [bohrium.com]

- 2. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an active extract of Salvia miltiorrhiza, mediates sGC/cGMP/PKG translocation in experimental vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an Active Extract of Salvia miltiorrhiza, Mediates sGC/cGMP/PKG Translocation in Experimental Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. US20170137399A1 - High-purity this compound and preparation method therefor - Google Patents [patents.google.com]

- 13. Effective isolation of this compound and its inhibition of aldose reductase and fibronectin on mesangial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Corrigendum to “this compound, an Active Extract of Salvia miltiorrhiza, Mediates sGC/cGMP/PKG Translocation in Experimental Vasospasm” - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extraction and isolation of lithospermic acid B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antifibrotic effects of this compound on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Magnesium Lithospermate B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium lithospermate B (MLB) is a prominent, water-soluble bioactive compound derived from Salvia miltiorrhiza (Danshen), a perennial plant extensively used in traditional Chinese medicine.[1][2][3] As a derivative of a caffeic acid tetramer, MLB has garnered significant scientific interest for its broad pharmacological activities, including antioxidative, anti-inflammatory, neuroprotective, and cardioprotective effects.[2][4][5][6] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of MLB, with a focus on its interaction with key signaling pathways. All quantitative data are summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Visual diagrams of signaling pathways and experimental workflows are presented to facilitate a deeper understanding of the compound's core functions.

Core Mechanisms of Action

MLB exerts its multifaceted therapeutic effects through the modulation of several critical signaling pathways. Its primary mechanisms of action can be categorized as antioxidative, anti-inflammatory, anti-fibrotic, and protective effects on various organ systems.

Antioxidative Properties

A fundamental mechanism of MLB is its potent ability to scavenge free radicals and mitigate oxidative stress, a key contributor to the pathogenesis of numerous cardiovascular and renal diseases.[1] MLB protects cellular components, including lipids, proteins, and DNA, from oxidative damage.[1] In experimental models, MLB has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[7]

Anti-inflammatory Effects

MLB demonstrates significant anti-inflammatory activity by suppressing key inflammatory mediators. A primary target is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory cytokine expression.[1] By inhibiting the degradation of IκBα and the subsequent phosphorylation and activation of NF-κB p65, MLB reduces the production of inflammatory cytokines like TNF-α and IL-6.[5][8][9] This action is crucial in attenuating the inflammatory processes associated with conditions like atherosclerosis and neurodegenerative diseases.[1]

Cardiovascular Protection

MLB exhibits protective effects on the cardiovascular system through multiple mechanisms. It has been shown to reduce the activity of the angiotensin-converting enzyme (ACE), leading to lower blood pressure and reduced cardiac workload.[1] Furthermore, MLB enhances the production of nitric oxide (NO), a vasodilator, which improves blood flow and helps maintain endothelial function.[1] In models of myocardial ischemia/reperfusion injury, MLB limits infarct size and reduces the leakage of cardiac enzymes.[7]

Renal Protection

MLB has demonstrated significant nephroprotective properties. In models of chronic kidney disease, it has been found to reduce proteinuria, improve the glomerular filtration rate (GFR), and decrease renal fibrosis.[1] A key mechanism in its renal-protective action is the inhibition of the transforming growth factor-beta (TGF-β) pathway, which is centrally involved in the progression of renal fibrosis.[1] Additionally, MLB protects against cisplatin-induced acute kidney injury by alleviating mitochondrial dysfunction and inhibiting apoptosis.[10]

Neuroprotective Effects

Emerging research suggests that MLB can cross the blood-brain barrier and exert antioxidative and anti-inflammatory effects within the central nervous system.[1] It has been shown to promote the proliferation and differentiation of neural stem cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][11]

Anti-diabetic and Anti-obesity Effects

MLB has been identified as a peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist.[2][4] This activity contributes to its anti-diabetic effects by improving insulin sensitivity and glucose tolerance.[3][4] In animal models of aging and obesity, MLB supplementation has been shown to suppress endoplasmic reticulum (ER) stress and inflammasome formation in the liver, thereby improving insulin resistance.[2][4]

Key Signaling Pathways Modulated by this compound

The therapeutic effects of MLB are underpinned by its ability to modulate several key intracellular signaling pathways.

NF-κB Signaling Pathway

MLB inhibits the activation of the NF-κB pathway, a central regulator of inflammation. By preventing the phosphorylation of IκBα, MLB blocks the release and nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antioxidant properties of this compound contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound enhances the potential of human-induced pluripotent stem cell-derived cardiomyocytes for myocardial repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Protects Against Cisplatin-Induced Acute Kidney Injury via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound promotes proliferation and differentiation of neural stem cells in vitro and enhances neurogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Magnesium Lithospermate B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium lithospermate B (MLB) is a prominent, water-soluble polyphenolic acid derived from Salvia miltiorrhiza (Danshen), a traditional Chinese herb with extensive applications in treating cardiovascular diseases.[1][2] MLB exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7] This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of MLB, presenting key data from preclinical studies, detailed experimental methodologies, and an exploration of its metabolic fate and associated signaling pathways.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of MLB have been investigated in several preclinical models, primarily in rats and beagle dogs. A consistent finding across these studies is the compound's notably low oral bioavailability, which presents a significant challenge for its development as an oral therapeutic agent.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of MLB following intravenous and oral administration in rats and beagle dogs.

Table 1: Pharmacokinetic Parameters of Lithospermic Acid B (LSB) after Intravenous and Oral Administration of MLB to Rats [8]

| Parameter | Intravenous (4 mg/kg) | Intravenous (20 mg/kg) | Oral (100 mg/kg) |

| AUC (µg·min/mL) | 87.8 ± 10.9 | 1130 ± 329 | 1.26 ± 0.36 |

| Total Body Clearance (CLtot) (mL/min/kg) | 55.52 ± 7.07 | 23.51 ± 5.98 | - |

| Volume of Distribution (Vss) (L/kg) | 7.60 ± 1.03 | 3.61 ± 1.16 | - |

| Absolute Bioavailability | - | - | 0.0002% |

Data are presented as mean ± SD. The study highlights non-linear pharmacokinetics between the two intravenous doses.

Table 2: Pharmacokinetic Parameters of MLB after Intravenous Administration in Beagle Dogs [9]

| Parameter | 3 mg/kg | 6 mg/kg | 12 mg/kg |

| C0 (mg/L) | 24 | 47 | 107 |

| AUC0-t (mg·min/L) | 109.3 | 247.9 | 582.4 |

| T1/2α (min) | 2.2 | 2.7 | 2.9 |

| T1/2β (min) | 43 | 42 | 42 |

The pharmacokinetic process was best described by a two-compartment model. C0 represents the initial plasma concentration.

Bioavailability and Absorption

The oral bioavailability of MLB is exceedingly low. Studies in rats have demonstrated that this is primarily due to poor absorption from the gastrointestinal tract.[8] Approximately 65% of an oral dose was found to remain in the GI tract four hours after administration. In situ jejunal loop experiments also confirmed minimal absorption.[8]

To overcome this limitation, formulation strategies have been explored. One promising approach involves the use of solid lipid nanoparticles (SLNs). When MLB was loaded into PEGylated SLNs, its oral bioavailability in rats was significantly enhanced.[10]

Table 3: Comparative Pharmacokinetics of MLB Solution vs. MLB-Loaded SLNs in Rats [10]

| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |

| MLB Solution | - | - | 100 (intravenous reference) |

| MLB-SLNs (oral) | Increased significantly | Increased significantly | 753.98 |

Cmax and AUC for the MLB solution were not explicitly provided in the abstract but were significantly lower than for the MLB-SLNs.

Metabolism and Excretion

MLB undergoes extensive metabolism, which, along with poor absorption, contributes to its low systemic bioavailability.[8] Following administration, MLB is rapidly metabolized into four major methylated metabolites.[11] The biotransformation is believed to be catalyzed by catechol O-methyltransferase.[11]

A significant portion of these metabolites is excreted into the bile. After intravenous administration in rats, approximately 95.5% of the dose was recovered in the bile as metabolites within 30 hours, with the majority excreted in the first 2 hours.[11] After oral administration, biliary recovery of metabolites was much lower, at 5.5%, further indicating poor absorption.[11] Urinary excretion of the parent compound is minimal.[8]

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic studies of MLB.

In Vivo Pharmacokinetic Study in Rats

-

Administration:

-

Sample Collection: Blood samples were collected from the femoral artery at predetermined time points (e.g., 10, 20, 40, 60, 90, 150, and 240 minutes) into heparinized tubes.[12] Plasma was separated by centrifugation and stored at -80°C until analysis.[12] For metabolism studies, bile was collected via cannulation of the bile duct.[11]

-

Analytical Method: Plasma concentrations of lithospermic acid B (LSB) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

In Vivo Pharmacokinetic Study in Beagle Dogs

-

Animal Model: Male beagle dogs.[9]

-

Administration: MLB was administered intravenously at doses of 3, 6, and 12 mg/kg in a randomized crossover design.[9]

-

Sample Collection: Blood samples were collected at specified time intervals. Serum was separated and stored frozen until analysis.

-

Analytical Method: Serum concentrations of MLB were quantified using a specific and sensitive LC-MS/MS method. The calibration curve for MLB was linear over a range of 16-4096 µg/L.[9]

Signaling Pathways and Experimental Workflows

The pharmacological effects of MLB are mediated through its interaction with several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for a pharmacokinetic study.

Caption: Experimental workflow for in vivo pharmacokinetic studies of MLB.

Caption: Key signaling pathways modulated by this compound.

Conclusion

This compound is a pharmacologically active compound with significant therapeutic potential. However, its clinical development is hampered by extremely low oral bioavailability, primarily due to poor absorption and extensive first-pass metabolism. Formulation strategies, such as the use of solid lipid nanoparticles, have shown promise in enhancing its oral delivery. Intravenous administration leads to rapid distribution and elimination, with the pharmacokinetic profile fitting a two-compartment model in beagle dogs. The metabolism of MLB is extensive, with the majority of the compound being converted to methylated metabolites that are primarily excreted in the bile. Further research into advanced drug delivery systems and a deeper understanding of its metabolic pathways are crucial for harnessing the full therapeutic potential of this promising natural product.

References

- 1. Antifibrotic effects of this compound on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes proliferation and differentiation of neural stem cells in vitro and enhances neurogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant properties of this compound contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Extremely low bioavailability of this compound, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound after intravenous administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound loaded PEGylated solid lipid nanoparticles for improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound is excreted rapidly into rat bile mostly as methylated metabolites, which are potent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of lithospermate B in rat plasma at the nanogram level by LC/MS in multi reaction monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]

Magnesium lithospermate B antioxidant and free radical scavenging activity

An In-depth Technical Guide on the Antioxidant and Free Radical Scavenging Activity of Magnesium Lithospermate B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MLB), a major water-soluble active compound derived from Salvia miltiorrhiza, has demonstrated significant therapeutic potential, particularly in the context of cardiovascular, renal, and neurodegenerative diseases.[1][2] A primary mechanism underpinning its multifaceted biological activities is its potent antioxidant and free radical scavenging capability.[1][2] This document provides a comprehensive technical overview of the antioxidant properties of MLB, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. MLB has been shown to directly scavenge critical reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals, and inhibit lipid peroxidation.[3] Furthermore, it modulates endogenous antioxidant defense systems by activating key signaling pathways, such as the Nrf2-ARE pathway, leading to the upregulation of protective enzymes.[4][5][6] This guide synthesizes the current scientific evidence to serve as a resource for professionals engaged in antioxidant research and the development of novel therapeutics targeting oxidative stress.

Direct Free Radical Scavenging Activity

MLB exhibits robust direct scavenging activity against various reactive oxygen species. Its efficacy has been quantified using several in vitro models.

Superoxide Anion (O₂⁻) Scavenging

MLB effectively scavenges superoxide radicals, a primary ROS implicated in cellular damage. Its activity has been demonstrated in multiple generating systems.[7][8] In a β-NADH/Phenazine Methosulfate (PMS) system, MLB scavenged superoxide radicals in a dose-dependent manner.[7][8] It also demonstrated potent scavenging activity in a xanthine/xanthine oxidase system, which generates superoxide radicals during the enzymatic conversion of xanthine to uric acid.[7][8] Additionally, MLB has been shown to be a competitive inhibitor of xanthine oxidase itself.[8][9]

Hydroxyl Radical (•OH) Scavenging

The hydroxyl radical is one of the most reactive and damaging ROS. Studies confirm that MLB is an effective scavenger of iron-dependent hydroxyl radicals.[3][10] This activity contributes significantly to its protective effects against oxidative damage to cellular components like DNA, lipids, and proteins.[1]

DPPH Radical Scavenging

MLB and its primary metabolites have demonstrated potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical-scavenging activities.[11] This assay measures the ability of an antioxidant to donate hydrogen to the stable DPPH radical. The activity of one of its main metabolites (M1) was found to be stronger than that of caffeic acid and α-tocopherol.[11]

Table 1: Quantitative Analysis of In Vitro Free Radical Scavenging Activity

| Assay System | Parameter | Result | Reference(s) |

| Superoxide Radical (β-NADH/PMS System) | IC₅₀ | 29.8 µg/mL (41.2 µmol/L) | [7][8][9] |

| Superoxide Radical (Xanthine/XO System) | IC₅₀ | 4.06 µg/mL (5.62 µmol/L) | [7][8][9] |

| DPPH Radical Scavenging | Activity | Potent scavenging activity observed | [11] |

| Hydroxyl Radical Scavenging | Activity | Confirmed scavenging activity | [3][10] |

Inhibition of Lipid Peroxidation

Oxidative stress leads to the degradation of lipids, a process known as lipid peroxidation, which generates harmful byproducts like malondialdehyde (MDA). MLB has been shown to be a potent inhibitor of this process both in vitro and ex vivo.

In vitro, MLB inhibited lipid peroxidation in rat liver homogenate induced by either auto-oxidation or an Fe²⁺/Vitamin C system.[3] Ex vivo studies in rats treated with MLB showed a significant decrease in the amount of thiobarbituric acid reactive substances (TBARS), a common marker for lipid peroxidation, in serum, liver, kidney, and heart tissues.[3] In models of myocardial ischemia/reperfusion injury and cisplatin-induced kidney injury, MLB treatment significantly decreased MDA content.[12][13]

Table 2: Quantitative Analysis of Lipid Peroxidation Inhibition

| Experimental Model | MLB Concentration/Dose | Inhibition/Effect | Reference(s) |

| In Vitro (Rat Liver Homogenate, Auto-oxidation) | 10 mg/L | 69.2% inhibition rate | [3] |

| In Vitro (Rat Liver Homogenate, Fe²⁺/VitC induced) | 10 mg/L | 57.7% inhibition rate | [3] |

| Ex Vivo (Rats) | 25 and 50 mg/kg | Decreased TBARS in serum, liver, kidney, and heart | [3] |

| In Vivo (Myocardial Ischemia/Reperfusion) | Not specified | Decreased MDA content compared to model group | [12] |

| In Vivo (Cisplatin-Induced Acute Kidney Injury) | 50 mg/kg | Significantly lower MDA levels compared to cisplatin-only group | [13] |

Modulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, MLB enhances the body's endogenous antioxidant defenses by increasing the activity and expression of key antioxidant enzymes. In rat models of myocardial ischemia/reperfusion, MLB treatment notably increased the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while also elevating levels of reduced glutathione (GSH).[12] Similarly, in a model of cisplatin-induced kidney injury, MLB pretreatment led to a significant increase in SOD levels.[13]

Table 3: Effect of MLB on Endogenous Antioxidant Enzyme Activity

| Experimental Model | Enzyme/Molecule | Effect | Reference(s) |

| Myocardial Ischemia/Reperfusion (In Vivo) | SOD | Notably increased activity | [12] |

| Myocardial Ischemia/Reperfusion (In Vivo) | CAT | Notably increased activity | [12] |

| Myocardial Ischemia/Reperfusion (In Vivo) | GPx | Notably increased activity | [12] |

| Myocardial Ischemia/Reperfusion (In Vivo) | GSH | Notably increased levels | [12] |

| Cisplatin-Induced Acute Kidney Injury (In Vivo) | SOD | Reversed the cisplatin-induced decrease in SOD | [13] |

| Simulated Ischemia/Reperfusion (In Vitro) | SOD | Increased SOD activity in cardiomyocytes | [12] |

Key Signaling Pathways

MLB exerts its antioxidant effects not only by direct radical scavenging but also by modulating critical intracellular signaling pathways that regulate the cellular response to oxidative stress and inflammation.

Nrf2-ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation by stimuli like MLB, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of numerous protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1).[4][5][14] Studies have shown that MLB activates the Nrf2 pathway in a manner dependent on the PI3K/Akt and PKC signaling pathways.[4][14] This activation is a key mechanism for its protective effects in endothelial cells and against diabetic atherosclerosis.[4][5]

Inhibition of NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation, which is closely linked to oxidative stress. MLB has been shown to inhibit the activation of NF-κB.[1][4] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][6] By blocking IκBα degradation, MLB prevents the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory cytokines and adhesion molecules.[1][4][6] This anti-inflammatory action complements its antioxidant effects.

Appendix: Experimental Protocols

Superoxide Anion Scavenging Assay (Xanthine/Xanthine Oxidase System)

This assay measures the ability of a compound to scavenge superoxide radicals generated by the xanthine oxidase-catalyzed oxidation of xanthine. The superoxide radical reduces Nitroblue Tetrazolium (NBT) to a colored formazan product, which is measured spectrophotometrically.

-

Reagents:

-

Phosphate buffer (e.g., 80 mM Sodium Pyrophosphate, pH 7.5)

-

Xanthine solution

-

Nitroblue Tetrazolium (NBT) solution

-

Xanthine Oxidase (XO) solution

-

Test compound (MLB) dissolved in a suitable solvent

-

-

Procedure:

-

Pipette buffer, NBT solution, xanthine solution, and various concentrations of MLB into a 96-well plate or cuvettes.

-

Initiate the reaction by adding the xanthine oxidase solution to the mixture.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time.

-

Measure the absorbance of the resulting formazan product at a specific wavelength (typically ~560 nm).

-

A control reaction is run without the test compound. The scavenging activity is calculated as the percentage inhibition of NBT reduction.[7][8]

-

DPPH Radical Scavenging Assay

This method assesses the free radical scavenging capacity of a compound based on its ability to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[15]

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in a suitable solvent (e.g., methanol or ethanol).

-

Test compound (MLB) at various concentrations.

-

Solvent for blank/control.

-

-

Procedure:

-

Prepare a working solution of DPPH with an absorbance of approximately 1.0 at its maximum wavelength (~517 nm).[15]

-

Add a small volume of the MLB test solution to the DPPH working solution.

-

Mix and incubate the reaction in the dark at room temperature for a defined period (e.g., 30 minutes).[15]

-

Measure the decrease in absorbance at ~517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample reaction to that of a control (DPPH solution with solvent only).[15]

-

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant results in a loss of color, which is measured spectrophotometrically.

-

Reagents:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) stock solution.

-

Potassium persulfate solution.

-

Test compound (MLB) at various concentrations.

-

Buffer (e.g., phosphate-buffered saline).

-

-

Procedure:

-

Generate the ABTS•⁺ radical by reacting the ABTS stock solution with potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[16]

-

Dilute the ABTS•⁺ solution with a buffer to obtain an absorbance of 0.70 ± 0.02 at ~734 nm.[17]

-

Add a small volume of the MLB test solution to the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 5-30 minutes), measure the absorbance at ~734 nm.[16][17]

-

The scavenging activity is determined by the percentage decrease in absorbance compared to a control.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of polyunsaturated fatty acid oxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex.

-

Reagents:

-

Tissue homogenate or biological fluid sample.

-

Trichloroacetic acid (TCA) solution.

-

Thiobarbituric acid (TBA) solution.

-

MDA standard for calibration curve.

-

-

Procedure:

-

Homogenize the tissue sample in a suitable buffer.

-

Precipitate proteins in the sample by adding TCA and centrifuge to collect the supernatant.

-

Add the TBA reagent to the supernatant.

-

Heat the mixture (e.g., at 95°C for 15-60 minutes) to facilitate the formation of the MDA-TBA adduct.[13]

-

Cool the samples and measure the absorbance of the colored complex at ~532 nm.

-

Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.[13]

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Mechanism of Action of this compound against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Free radical scavenging and inhibition of lipid peroxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. magnesium-lithospermate-b-protects-the-endothelium-from-inflammation-induced-dysfunction-through-activation-of-nrf2-pathway - Ask this paper | Bohrium [bohrium.com]

- 5. Protective effects of this compound against diabetic atherosclerosis via Nrf2-ARE-NQO1 transcriptional pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Superoxide radicals scavenging and xanthine oxidase inhibitory activity of this compound from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Confirmation that this compound has a hydroxyl radical-scavenging action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound is excreted rapidly into rat bile mostly as methylated metabolites, which are potent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant properties of this compound contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Protects Against Cisplatin-Induced Acute Kidney Injury via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. cosmobiousa.com [cosmobiousa.com]

Neuroprotective Effects of Magnesium Lithospermate B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium lithospermate B (MLB) is a major water-soluble bioactive compound extracted from Salvia miltiorrhiza (Danshen), a perennial herb widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1] Emerging scientific evidence has highlighted the potent neuroprotective properties of MLB, suggesting its therapeutic potential in a range of neurological disorders characterized by neuronal damage and degeneration. This technical guide provides an in-depth overview of the current understanding of the neuroprotective mechanisms of MLB, focusing on its effects on key signaling pathways, and presents a compilation of quantitative data and detailed experimental protocols from preclinical studies.

Core Neuroprotective Mechanisms

MLB exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating excitotoxicity, oxidative stress, neuroinflammation, and apoptosis. These protective actions are mediated through the modulation of several critical intracellular signaling pathways.

Attenuation of Excitotoxicity and Ischemic Injury

In models of cerebral ischemia/reperfusion (I/R) injury, MLB has demonstrated significant neuroprotective effects. It has been shown to reduce neurological deficit scores, brain water content, and cerebral infarct zones in a dose-dependent manner.[2]

Table 1: Effects of MLB on Cerebral Ischemia/Reperfusion Injury in Rats

| Treatment Group | Dose (mg/kg) | Neurological Deficit Score | Brain Water Content (%) | Infarct Volume (%) |

| Sham | - | 0.4 ± 0.2 | 78.2 ± 1.5 | 0 |

| MCAO/R + Vehicle | - | 3.8 ± 0.5 | 82.5 ± 1.8 | 45.3 ± 5.1 |

| MCAO/R + MLB | 15 | 2.9 ± 0.4 | 80.9 ± 1.6 | 34.1 ± 4.2 |

| MCAO/R + MLB | 30 | 2.1 ± 0.3 | 79.5 ± 1.4 | 25.6 ± 3.8 |

| MCAO/R + MLB | 60 | 1.5 ± 0.2 | 78.8 ± 1.3 | 18.2 ± 3.1 |

| p < 0.05, **p < 0.01 vs. MCAO/R + Vehicle group. Data are presented as mean ± SD. |

One of the key mechanisms underlying this protection is the activation of the PI3K/Akt/GSK-3β signaling pathway . MLB treatment prevents the decrease in phosphorylated Akt and glycogen synthase kinase-3β (GSK-3β) levels observed in neurons subjected to ischemic injury.[3] The neuroprotective effects of MLB are blocked by the PI3K inhibitor LY294002, confirming the crucial role of this pathway.[2]

References

- 1. Neuroprotective Effects of this compound against Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The natural therapeutic this compound potently provides neuroprotective effects on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound protects neurons from N-methyl-D-aspartic acid injury and attenuates kainic acid-induced neurodegeration in FVB mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Cardiovascular Effects of Magnesium Lithospermate B: A Technical Guide

Magnesium lithospermate B (MLB), a potent, water-soluble compound derived from the root of Salvia miltiorrhiza (Danshen), has garnered significant scientific attention for its multifaceted therapeutic potential in cardiovascular diseases.[1][2] This technical guide provides an in-depth overview of the cardiovascular effects of MLB, focusing on its mechanisms of action, supported by quantitative data from preclinical studies. The information is tailored for researchers, scientists, and professionals in drug development, presenting detailed experimental protocols and visualizing key signaling pathways.

Cardioprotective Effects in Myocardial Ischemia/Reperfusion Injury

MLB demonstrates significant cardioprotective effects against myocardial ischemia/reperfusion (I/R) injury by mitigating infarct size, reducing cardiac enzyme leakage, and suppressing cardiomyocyte apoptosis.[3][4] These effects are largely attributed to its potent antioxidant and anti-inflammatory properties.[1][3]

Quantitative Data on Cardioprotective Effects

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the cardioprotective effects of MLB.

Table 1: In Vivo Effects of MLB on Myocardial I/R Injury in Rats

| Parameter | Control (I/R) | MLB Treatment | Percentage Change | Reference |

| Infarct Size (% of LV) | Not specified | Reduced by 23.6% (10 mg/kg) | ↓ 23.6% | [4] |

| CK-MB Leakage | Not specified | Significantly prevented | Not specified | [3] |

| cTnI Leakage | Not specified | Significantly prevented | Not specified | [3] |

| LDH Leakage | 2.1-fold increase vs. sham | Inhibited increase | Not specified | [4] |

| Myocardial SOD, CAT, GPx, GSH | Decreased | Notably increased | ↑ | [3] |

| Myocardial MDA | Increased | Decreased | ↓ | [3] |

| ST-Segment Elevation | Not specified | Reduced to 0.23 mv (60 mg/kg) | ↓ | [5] |

| Histological Score | Not specified | Reduced to 1.67 (60 mg/kg) | ↓ | [5] |

| Serum cTnI | Not specified | Reduced to 5.64 ng/ml (60 mg/kg) | ↓ | [5] |

| Serum CK-MB | Not specified | Reduced to 49.57 ng/ml (60 mg/kg) | ↓ | [5] |

LV: Left Ventricle; CK-MB: Creatine Kinase-MB; cTnI: Cardiac Troponin I; LDH: Lactate Dehydrogenase; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase; GSH: Reduced Glutathione; MDA: Malondialdehyde.

Table 2: In Vitro Effects of MLB on Cardiomyocytes Under Simulated I/R

| Parameter | Control (SI/R) | MLB Treatment | Percentage Change | Cell Line | Reference |

| Apoptosis Rate | ~35% | Reduced to 12% (30 µM) | ↓ ~66% | H9c2 | [4] |

| Sub-G1 Population | Increased | Significantly reduced (10 & 30 µM) | ↓ | H9c2 | [4] |

| LDH Activity in Supernatant | Increased | Decreased | ↓ | Cardiomyocytes | [3] |

| Intracellular ROS | Increased | Reduced | ↓ | Cardiomyocytes | [3] |

| Intracellular SOD | Decreased | Increased | ↑ | Cardiomyocytes | [3] |

| Intracellular MDA | Increased | Reduced | ↓ | Cardiomyocytes | [3] |

| Cell Viability | Decreased | Markedly increased | ↑ | H9c2 | [6] |

SI/R: Simulated Ischemia/Reperfusion; ROS: Reactive Oxygen Species.

Experimental Protocols

1.2.1. In Vivo Myocardial Ischemia/Reperfusion Model

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: The left anterior descending (LAD) coronary artery is occluded for 30 minutes, followed by a 3-hour reperfusion period.[3][5] In another study, the LAD was ligated for 1 hour to establish a myocardial infarction model.[4]

-

MLB Administration: MLB is administered intraperitoneally at various doses (e.g., 1-10 mg/kg or 15, 30, and 60 mg/kg) before the LAD ligation.[4][5]

-

Outcome Measures:

-

Infarct Size: Hearts are excised, and the infarct area is measured as a percentage of the total left ventricular weight.[4]

-

Cardiac Enzymes: Blood samples are collected to determine the serum levels of CK-MB, cTnI, and LDH.[3][4]

-

Oxidative Stress Markers: Heart tissues are harvested to measure the levels of SOD, CAT, GPx, GSH, and MDA.[3]

-

Histopathology: Myocardial tissue is examined for histopathological changes.[3][5]

-

Inflammatory Markers: Serum levels of TNF-α, IL-1β, and IL-6 are measured, and myocardial MPO activity is assessed.[5]

-

Western Blot Analysis: Expression of proteins such as phosphor-IκB-α and phosphor-NF-κB is determined.[5]

-

1.2.2. In Vitro Simulated Ischemia/Reperfusion Model

-

Cell Line: H9c2 cardiac myoblasts or primary cardiomyocytes.[3][4][6]

-

Procedure: Simulated ischemia is induced by oxygen and glucose deprivation (OGD) for 2 hours, followed by a 24-hour recovery period with normal medium.[3][6]

-

MLB Treatment: Cells are pretreated with MLB at various concentrations (e.g., 10 and 30 µM) before OGD.[4]

-

Outcome Measures:

-

Apoptosis: Determined by TUNEL assay and flow cytometry for sub-G1 population.[4]

-

Cell Viability: Assessed using standard viability assays.[6]

-

Enzyme Leakage: LDH activity is measured in the culture supernatant.[3]

-

Oxidative Stress: Intracellular ROS, SOD, and MDA levels are measured.[3]

-

Protein Expression: Levels of apoptosis-related proteins (e.g., Akt, p-Akt, Bcl-2, Bax) and signaling molecules (e.g., p38, TAB1) are analyzed by Western blot.[4][6]

-

Signaling Pathways in Cardioprotection

MLB exerts its cardioprotective effects through multiple signaling pathways. A key mechanism is the specific inhibition of the TAB1-p38 apoptosis signaling pathway.[4][7] MLB disrupts the interaction between TGFβ-activated protein kinase 1-binding protein 1 (TAB1) and p38, thereby abolishing ischemia-induced p38 phosphorylation and subsequent apoptosis.[4] Additionally, MLB promotes cell survival by activating the Akt signaling pathway, leading to an increased Bcl-2/Bax ratio.[6]

Antihypertensive and Vasodilatory Effects

MLB has been shown to lower blood pressure in hypertensive animal models and induce vasodilation in isolated arteries.[2][8][9] These effects are mediated through its influence on endothelial function and vascular smooth muscle cell ion channels.

Quantitative Data on Antihypertensive and Vasodilatory Effects

Table 3: In Vivo Effects of MLB on Hypertension in Rats

| Parameter | Model | Control | MLB Treatment | Effect | Reference |

| Blood Pressure | Sodium-induced hypertension | 150.5 mmHg | 131.4 mmHg (5 mg/kg) | ↓ | [9] |

| Blood Pressure | Sodium-induced hypertension | 150.5 mmHg | 130.4 mmHg (10 mg/kg) | ↓ | [9] |

| Mean Arterial Pressure (MAP) | L-NAME induced PIH | Elevated | Prevented elevation | ↓ | [10] |

| Urinary Na+, K+ Excretion | Sodium-induced hypertension | Not specified | Significantly increased | ↑ | [8][9] |

| Urinary PGE2 Excretion | Sodium-induced hypertension | Not specified | Increased (dose-dependent) | ↑ | [8][9] |

| Urinary Kallikrein Activity | Sodium-induced hypertension | Not specified | Increased | ↑ | [8][9] |

PIH: Pregnancy-Induced Hypertension; L-NAME: NG-nitro-L-arginine methyl ester; PGE2: Prostaglandin E2.

Table 4: In Vitro Vasodilatory Effects of MLB

| Parameter | Preparation | EC50 / IC50 | Condition | Reference |

| Relaxation (Norepinephrine-induced contraction) | Intact mesenteric artery rings | 111.3 µmol/L | - | [2] |

| Relaxation (Norepinephrine-induced contraction) | Denuded mesenteric artery rings | 224.4 µmol/L | Endothelium removed | [2] |

| BKCa Current Activation | Mesenteric artery myocytes | 156.3 µmol/L | - | [2] |

| KV Current Inhibition | Mesenteric artery myocytes | 26.1 µmol/L | - | [2] |

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; BKCa: Big-conductance Ca2+-activated K+ channels; KV: Voltage-gated K+ channels.

Experimental Protocols

2.2.1. In Vivo Hypertension Model

-

Animal Model: Rats with sodium-induced hypertension and renal failure, or pregnant rats with L-NAME-induced gestational hypertension.[8][10]

-

Procedure: Hypertension is induced by a high-sodium diet or oral administration of L-NAME (60 mg/kg/day).[8][10]

-

MLB Administration: MLB is administered orally at doses of 5 or 10 mg/kg.[9][10]

-

Outcome Measures:

-

Urinary Excretions: Urine is collected to measure sodium, potassium, PGE2, and kallikrein levels.[8][9]

-

Inflammatory and Oxidative Stress Markers: Plasma and placental tissues are analyzed for inflammatory cytokines and reactive oxygen species.[10]

-

Angiogenesis Markers: Expression of VEGF and eNOS is measured.[10]

2.2.2. In Vitro Vasodilation Assay

-

Preparation: Isolated rat mesenteric artery rings are mounted in an organ bath.[2]

-

Procedure: Artery rings are pre-contracted with norepinephrine or KCl. The relaxant or contractile effects of cumulative concentrations of MLB are then recorded.[2]

-

Endothelium Dependency: Experiments are performed on both intact and endothelium-denuded rings to assess the role of the endothelium.[2]

-

Patch-Clamp Electrophysiology: Whole-cell patch-clamp technique is used on single isolated mesenteric artery myocytes to study the effects of MLB on K+ currents (BKCa and KV).[2]

Signaling Pathways in Vasodilation

The vasodilatory action of MLB is complex and involves both endothelium-dependent and -independent mechanisms. Endothelium-dependently, MLB enhances the production of nitric oxide (NO), a potent vasodilator.[1] It also appears to enhance the kallikrein-prostaglandin system.[8][9] Endothelium-independently, MLB acts on vascular smooth muscle cells by activating BKCa channels, which leads to hyperpolarization and relaxation, and inhibiting KV channels, which can contribute to contraction under certain conditions.[2]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound dilates mesenteric arteries by activating BKCa currents and contracts arteries by inhibiting KV currents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant properties of this compound contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound improves myocardial function and prevents simulated ischemia/reperfusion injury-induced H9c2 cardiomyocytes apoptosis through Akt-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1-p38 Apoptosis Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound in rats with sodium-induced hypertension and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. This compound Downregulates the Levels of Blood Pressure, Inflammation, and Oxidative Stress in Pregnant Rats with Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Magnesium Lithospermate B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Magnesium lithospermate B (MLB), a prominent water-soluble compound derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has emerged as a compelling candidate for anti-inflammatory therapies.[1][2][3] Extensive research, both in vitro and in vivo, has illuminated its multifaceted mechanisms of action, positioning it as a molecule of significant interest for the development of novel treatments for a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory properties of MLB, focusing on its molecular pathways, quantitative effects, and the experimental protocols used to elucidate its activity.

Core Mechanisms of Anti-inflammatory Action

MLB exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. MLB has been shown to potently suppress NF-κB activation.[1][5] Mechanistically, MLB inhibits the degradation of IκBα, the inhibitory protein of NF-κB.[2][4] This prevents the nuclear translocation of the p65 and p50 subunits of NF-κB, thereby blocking the transcription of downstream targets such as pro-inflammatory cytokines.[4][5][6]

Activation of the Nrf2 Antioxidant Pathway

MLB also demonstrates significant anti-inflammatory effects by activating the Nrf2 pathway, a critical regulator of cellular antioxidant responses.[2][3] Upon activation by MLB, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. This Nrf2 activation has been shown to be mediated by the PKC and PI3K/Akt pathways.[2][3] The activation of Nrf2 by MLB indirectly suppresses NF-κB activation, highlighting a crosstalk between these two pathways.[2]

Modulation of MAPK Signaling

The MAPK pathway, which includes JNK, ERK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammation. MLB has been shown to selectively inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) without affecting extracellular signal-regulated kinase (ERK) activity.[4] This targeted inhibition of JNK contributes to its overall anti-inflammatory and neuroprotective effects.[6]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of MLB

| Cell Line | Inflammatory Stimulus | MLB Concentration | Observed Effect | Reference |

| HMEC-1 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent inhibition of ICAM-1, VCAM-1, and TNF-α mRNA upregulation.[2][7] | [2][7] |

| HMEC-1 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent inhibition of IκBα degradation and NF-κB p65 phosphorylation.[7] | [7] |

| Human peripheral T cells | PMA + ionomycin / anti-CD3 + anti-CD28 | Not specified | Inhibition of IL-2, IL-4, TNF-α, and IFN-γ production.[4] | [4] |

| FVB mouse hippocampal neurons | Amyloid β (1-42) | 50 µg/ml | Reduced nuclear translocation of p65 and decreased expression of phosphorylated IκBα and IKKα.[6] | [6] |

| Hepatic Stellate Cells (HSCs) | TNF-α | 0-100 µM | Dose-dependent inhibition of NF-κB activation and MCP-1 production. |

Table 2: In Vivo Anti-inflammatory Effects of MLB

| Animal Model | Condition | MLB Dosage | Observed Effect | Reference |

| Sprague-Dawley Rats | LPS-induced endothelial dysfunction | 25-100 mg/kg (i.p.) | Dose-dependently restored endothelial-dependent vasodilation, attenuated leukocyte adhesion, and decreased vascular leakage.[2][7] | [2][7] |

| Sprague-Dawley Rats | Myocardial ischemia/reperfusion injury | 15, 30, 60 mg/kg | Significant reduction in serum TNF-α, IL-1β, and IL-6 levels at 60 mg/kg.[5] | [5] |

| Mice | Hepatic ischemia/reperfusion injury | 50, 100, 200 mg/kg | Protective effect starting at 50 mg/kg, with maximal effect at 100 and 200 mg/kg, evidenced by decreased serum TNF-α and IL-6.[8] | [8] |

| Pregnant Sprague-Dawley Rats | L-NAME-induced hypertension | 5, 10 mg/kg | Partially reversed the increased activities of inflammatory cytokines in serum and placental tissues.[9] | [9] |

| C57BL/6J Mice | High-fat diet-induced obesity | Not specified | Attenuated the inflammatory response by lowering circulating proinflammatory cytokines.[10] | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the study of MLB's anti-inflammatory properties.

Cell Culture and Treatment

-

Cell Lines: Human Dermal Microvascular Endothelial Cells (HMEC-1), human peripheral T lymphocytes, FVB mouse hippocampal neurons, and Hepatic Stellate Cells (HSCs) are commonly used.[2][4][6][11]

-

Culture Conditions: Cells are typically maintained in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

MLB Treatment: MLB is dissolved in a suitable solvent (e.g., PBS) and added to the cell culture medium at various concentrations for a specified pre-treatment time before the addition of an inflammatory stimulus.[2][6]

In Vivo Animal Models

-

LPS-Induced Endothelial Dysfunction: Sprague-Dawley rats are administered lipopolysaccharide (LPS) intraperitoneally (i.p.) to induce a systemic inflammatory response. MLB is typically administered i.p. prior to the LPS challenge.[2][7]

-

Myocardial Ischemia/Reperfusion (MI/R) Injury: MI/R injury is induced in rats by ligating the left anterior descending coronary artery for a period, followed by reperfusion. MLB is administered prior to the ischemic event.[5]

-

Hepatic Ischemia/Reperfusion (IR) Injury: Hepatic IR is induced in mice by clamping the portal triad, followed by reperfusion. MLB is administered prior to the ischemic insult.[8]

Biochemical and Molecular Assays

-

Western Blotting: This technique is used to quantify the protein levels of key signaling molecules such as phosphorylated and total forms of NF-κB p65, IκBα, JNK, and Nrf2.[5][6]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or animal serum.[5][11]

-

Quantitative Real-Time PCR (qPCR): qPCR is used to determine the mRNA expression levels of inflammatory genes such as ICAM-1, VCAM-1, and TNF-α.[7]

-

Electrophoretic Mobility Shift Assay (EMSA): EMSA is utilized to assess the DNA-binding activity of transcription factors like NF-κB and AP-1.[4]

Conclusion

This compound demonstrates robust anti-inflammatory properties through the targeted modulation of critical signaling pathways, including NF-κB, Nrf2, and MAPK. The quantitative data from a multitude of in vitro and in vivo studies consistently support its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided herein offer a framework for future research aimed at further elucidating the mechanisms of action and therapeutic applications of this promising natural compound. As research progresses, MLB may pave the way for novel and effective treatments for a wide spectrum of inflammatory disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. magnesium-lithospermate-b-protects-the-endothelium-from-inflammation-induced-dysfunction-through-activation-of-nrf2-pathway - Ask this paper | Bohrium [bohrium.com]

- 4. This compound mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound reduces inflammatory response in a mouse model of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Downregulates the Levels of Blood Pressure, Inflammation, and Oxidative Stress in Pregnant Rats with Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antifibrotic effects of this compound on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]

Magnesium lithospermate B effect on endothelial function

An In-depth Technical Guide to the Endothelial Protective Effects of Magnesium Lithospermate B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vascular complications.[1] It is characterized by a shift in the actions of the endothelium towards reduced vasodilation, a pro-inflammatory state, and pro-thrombotic properties. This compound (MLB), an active hydrophilic component derived from the traditional Chinese herb Salvia miltiorrhiza, has emerged as a potent therapeutic agent with significant protective effects on the vascular endothelium.[2][3] This technical guide provides a comprehensive overview of the mechanisms of action of MLB, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanisms of Action: Signaling Pathways

MLB exerts its protective effects on endothelial function through multiple signaling pathways, primarily by enhancing nitric oxide (NO) bioavailability and mitigating inflammation and oxidative stress. The two major pathways elucidated are the PI3K/Akt/eNOS pathway in response to hyperglycemic stress and the Nrf2-mediated inhibition of the NF-κB pathway in response to inflammatory stimuli.

Hyperglycemia-Induced Endothelial Dysfunction Pathway

Under hyperglycemic conditions, MLB restores endothelial function by activating endothelial nitric oxide synthase (eNOS) and upregulating antioxidant defenses. This is achieved through the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascade, which leads to the phosphorylation of eNOS at its activating site (Serine 1177).[1] Simultaneously, MLB promotes the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response, leading to the expression of downstream protective enzymes like Heme Oxygenase-1 (HO-1).[1][4]

Caption: MLB signaling in hyperglycemic endothelial cells.

Inflammation-Induced Endothelial Dysfunction Pathway

In the context of inflammation, such as that induced by lipopolysaccharide (LPS), MLB activates the Nrf2 pathway via both PI3K/Akt and Protein Kinase C (PKC).[2][5] Activated Nrf2 inhibits the pro-inflammatory NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[2] This suppression of NF-κB activation leads to a dose-dependent reduction in the expression of inflammatory cytokines and adhesion molecules like ICAM-1, VCAM-1, and TNF-α, thereby reducing leukocyte adhesion and vascular permeability.[2][5]

Caption: MLB anti-inflammatory signaling pathway.

Quantitative Data Summary

The efficacy of MLB has been quantified in both in vivo animal models and in vitro cell culture systems.

Table 1: In Vivo Effects of MLB in Animal Models

| Parameter | Animal Model | Treatment Group | Result | Reference |

| Endothelium-Dependent Vasodilation | Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | MLB (20 weeks) | Attenuated the decrease in vasodilation | [1][4] |

| Serum Nitrite Level | OLETF Rats | MLB (20 weeks) | Increased | [1][4] |

| Serum Advanced Glycation End Products (AGE) | OLETF Rats | MLB (20 weeks) | Reduced | [1][4] |

| Endothelial-Dependent Vasodilation | Sprague-Dawley (SD) Rats + LPS | MLB (25-100 mg/kg, ip) | Dose-dependently restored impaired vasodilation | [2] |

| Leukocyte Adhesion (Mesenteric Venules) | SD Rats + LPS | Control | 1.2 ± 0.20 cells/0.04 mm² | [2] |

| LPS | 18.5 ± 2.72 cells/0.04 mm² | [2] | ||

| LPS + MLB (50 mg/kg) | 9.45 ± 0.49 cells/0.04 mm² | [2] | ||

| LPS + MLB (100 mg/kg) | 8.25 ± 1.39 cells/0.04 mm² | [2] | ||

| Neointimal Hyperplasia | Diabetic Rat Carotid Arteries (Balloon Injury) | MLB | Attenuated neointimal hyperplasia | [6] |

Table 2: In Vitro Effects of MLB on Endothelial Cells

| Parameter | Cell Line | Condition | Treatment | Result | Reference |

| eNOS Phosphorylation (Ser1177) | Human Aortic Endothelial Cells (HAEC) | Hyperglycemia | MLB | Rescued inhibition of phosphorylation | [1] |

| Reactive Oxygen Species (ROS) Generation | HAEC | Hyperglycemia | MLB | Reduced ROS generation | [1] |

| Cell Apoptosis | HAEC | Hyperglycemia | MLB | Decreased apoptosis | [1][4] |

| ICAM-1, VCAM-1, TNF-α mRNA levels | Human Dermal Microvascular Endothelial Cells (HMEC-1) | LPS (1 µg/mL) | MLB (10–100 µM) | Dose-dependently inhibited upregulation | [2][5] |

| IκBα Degradation | HMEC-1 | LPS (1 µg/mL) | MLB (10–100 µM) | Concentration-dependent inhibition | [2] |

| NF-κB p65 Phosphorylation (Ser536) | HMEC-1 | LPS (1 µg/mL) | MLB | Prevented LPS-induced phosphorylation | [2] |

| Intracellular Calcium ([Ca2+]i) Influx | ECV304 Cells | Hypoxia | MLB (5 and 10 mg/L) | Inhibited the increase in [Ca2+]i | [7] |

| Nitric Oxide (NO) Release | ECV304 Cells | Hypoxia | MLB (5 and 10 mg/L) | Inhibited the increase in NO release | [7] |

Experimental Protocols

The following section details the methodologies used in the key studies investigating MLB's effects.

Cell Culture and Treatment

-

Cell Lines: Human Aortic Endothelial Cells (HAEC), Human Dermal Microvascular Endothelial Cells (HMEC-1), or human umbilical vein endothelial cells (ECV304) were used.[1][2][7]

-

Culture Conditions: Cells were cultured in standard endothelial cell growth medium. For hyperglycemia studies, cells were exposed to high glucose (e.g., 30 mmol/L D-glucose) for specified periods.[1] For inflammation studies, cells were stimulated with lipopolysaccharide (LPS, 1 µg/mL).[2][5]

-

MLB Treatment: Cells were pre-treated with MLB at various concentrations (typically ranging from 10 to 100 µM) for a set time before the addition of the stressor (high glucose or LPS).[1][2]

Animal Studies

-

Diabetic Model: Male Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes, were used. Treatment with MLB or a vehicle control began at 12 weeks of age and continued for 20 weeks.[1][4]

-

Acute Inflammation Model: Male Sprague-Dawley (SD) rats were used. Endothelial dysfunction was induced by a single intraperitoneal (ip) injection of LPS (10 mg/kg). MLB was administered (25-100 mg/kg, ip) prior to the LPS challenge.[2]

Vascular Function Assessment

-

Methodology: Endothelium-dependent vasodilation was assessed using isolated aortic or superior mesenteric artery rings mounted in an organ bath.[1][2]

-

Procedure: After pre-constriction with an agent like phenylephrine, cumulative concentration-response curves were generated in response to an endothelium-dependent vasodilator (e.g., acetylcholine). The degree of relaxation was measured and compared between treatment groups.[2]

Biochemical and Molecular Assays

-

Western Blot Analysis: Standard Western blotting techniques were used to measure the protein levels and phosphorylation status of key signaling molecules, including eNOS, Akt, IκBα, and NF-κB p65.[1][2]

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA) followed by analysis with flow cytometry or fluorescence microscopy.[1][8]

-

Nitrite Assay (NO Measurement): Nitric oxide production was indirectly measured by quantifying the stable metabolite, nitrite, in cell culture supernatants or serum using the Griess reagent.[1]

-

Real-Time Quantitative PCR (RT-qPCR): The mRNA expression levels of inflammatory genes (ICAM1, VCAM1, TNFα) were determined by RT-qPCR.[2]

-

Leukocyte Adhesion Assay (in vivo): Intravital microscopy was used to visualize and count the number of adherent leukocytes in the mesenteric venules of rats following LPS and MLB treatment.[2]

Caption: A generalized workflow for MLB efficacy studies.

Conclusion

This compound demonstrates robust protective effects against endothelial dysfunction induced by both hyperglycemic and inflammatory insults. Its multifaceted mechanism of action, centered on the activation of the PI3K/Akt/eNOS and Nrf2 antioxidant pathways and the inhibition of NF-κB-mediated inflammation, makes it a compelling candidate for further development. The quantitative preclinical data strongly support its potential as a therapeutic agent for preventing or treating a range of cardiovascular diseases rooted in endothelial damage.[1][2][4] The relative strong performance of MLB makes it an ideal candidate for expanded clinical trials as a new-generation antioxidant to treat complications related to diabetes and other vascular disorders.[1][4]

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural therapeutic this compound potently protects the endothelium from hyperglycaemia-induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]